molecular formula C15H17F3N4O3S B2534050 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448059-29-7

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2534050
CAS No.: 1448059-29-7
M. Wt: 390.38
InChI Key: ICFIPTCBTSAFQF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule belonging to the class of 4,6-disubstituted aminopyrimidines, designed for advanced biochemical research. Its core structure is based on a pyrimidine scaffold, a moiety frequently identified in compounds that modulate the activity of protein kinases . Protein kinases are enzymes critical for regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, making them prominent targets for therapeutic intervention . The specific structural features of this compound—including the 2-(dimethylamino) group, the 4,6-dimethyl substitution on the pyrimidine ring, and the 4-(trifluoromethoxy)benzenesulfonamide moiety—are engineered to potentially interact with the ATP-binding site of various kinases. This interaction can inhibit kinase activity, providing a valuable tool for investigating specific signaling pathways in disease models such as oncology, inflammatory disorders, and neurodegenerative conditions . Researchers can utilize this compound in vitro to study enzyme kinetics, perform high-throughput screening, and elucidate mechanisms of action within complex biological systems. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c1-9-13(10(2)20-14(19-9)22(3)4)21-26(23,24)12-7-5-11(6-8-12)25-15(16,17)18/h5-8,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFIPTCBTSAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethoxy benzenesulfonamide moiety. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions, stabilizing the compound-target complex. This interaction can lead to modulation of biochemical pathways involved in disease processes.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported are promising:

Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus aureus15.625 - 62.5
Compound BEnterococcus faecalis62.5 - 125

These compounds inhibit protein synthesis and disrupt nucleic acid production pathways, leading to bactericidal effects .

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown antioxidant potential through assays such as DPPH radical scavenging and ferrous ion chelation. These properties are critical for protecting cells from oxidative stress, which is implicated in various diseases .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of pyrimidine derivatives revealed that those containing the dimethylamino group exhibited enhanced antimicrobial activity compared to their counterparts without this substitution. The study utilized molecular docking simulations to predict binding affinities with bacterial ribosomal RNA .
  • Antioxidant Mechanism : Another investigation focused on the antioxidant capabilities of similar compounds, demonstrating that they could effectively scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound 1 : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d, )
  • Core Structure : Pyridine ring (vs. pyrimidine in the target compound).
  • Substituents : Benzyloxy at C5, methyl groups at C3,4,6, and 4-(trifluoromethyl)benzenesulfonamide.
  • Key Differences :
    • Pyridine vs. pyrimidine alters electronic properties and hydrogen-bonding capacity.
    • Trifluoromethyl (electron-withdrawing) vs. trifluoromethoxy (moderately electron-withdrawing) on the benzene ring.
  • Implications: The benzyloxy group may reduce metabolic stability compared to the dimethylamino group in the target compound .
Compound 2 : N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1448047-00-4, )
  • Core Structure : Pyrimidine ring (identical core to the target compound).
  • Substituents : Morpholine at C2, methyl groups at C4,6, and 4-(trifluoromethoxy)benzenesulfonamide.
  • Key Differences: Morpholine (bulky, oxygen-containing) vs. dimethylamino (smaller, nitrogen-focused) at C2.
  • Implications: Morpholine increases polarity and may alter solubility (logP) compared to dimethylamino. Molecular weight is higher (432.4 vs. ~405.4 g/mol) .
Compound 3 : Chlorsulfuron ()
  • Core Structure : Triazine ring (vs. pyrimidine).
  • Substituents : Chlorophenyl group and sulfonamide linkage.
  • Key Differences :
    • Triazine’s nitrogen-rich structure enhances herbicidal activity via acetolactate synthase (ALS) inhibition.
  • Implications : The target compound’s pyrimidine core may offer distinct binding modes compared to triazine-based sulfonamides .

Structural and Physicochemical Comparison Table

Property Target Compound Compound 1 (17d) Compound 2 (CAS 1448047-00-4) Chlorsulfuron
Core Heterocycle Pyrimidine Pyridine Pyrimidine Triazine
C2 Substituent Dimethylamino Benzyloxy Morpholine Chlorophenyl
Aromatic Substituent 4-(Trifluoromethoxy)benzenesulfonamide 4-(Trifluoromethyl)benzenesulfonamide 4-(Trifluoromethoxy)benzenesulfonamide 2-Chlorobenzenesulfonamide
Molecular Formula C₁₅H₁₈F₃N₅O₃S (estimated) C₂₄H₂₂F₃N₃O₃S C₁₇H₁₉F₃N₄O₄S C₁₂H₁₂ClN₅O₄S
Molecular Weight (g/mol) ~405.4 489.5 432.4 357.8
Key Functional Groups Sulfonamide, trifluoromethoxy, dimethylamino Sulfonamide, trifluoromethyl Sulfonamide, morpholine Sulfonamide, triazine, chlorine

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